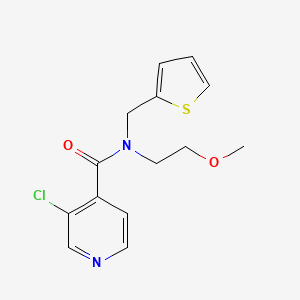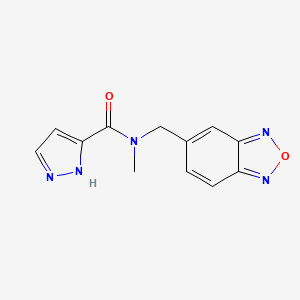
3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide
Descripción general
Descripción
3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a methoxyethyl group, and a thiophen-2-ylmethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the chloro group can be introduced via chlorination reactions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions, often using reagents like carbodiimides.
Attachment of the Methoxyethyl and Thiophen-2-ylmethyl Groups: These groups can be introduced through alkylation reactions, using appropriate alkyl halides and base catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could yield a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-(2-methoxyethyl)-N-(phenylmethyl)pyridine-4-carboxamide: Similar structure but with a phenyl group instead of a thiophenyl group.
3-chloro-N-(2-ethoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the thiophen-2-ylmethyl group, in particular, might influence its interaction with biological targets and its overall activity profile.
Propiedades
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-19-7-6-17(10-11-3-2-8-20-11)14(18)12-4-5-16-9-13(12)15/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFIWUPWFUJHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{methyl[2-(2-pyridinyl)ethyl]amino}-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B4529497.png)
![2-(1-{1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine trifluoroacetate](/img/structure/B4529504.png)
![2-methyl-N-{3-[(phenylacetyl)amino]phenyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4529506.png)
![N-(3,5-dimethoxyphenyl)-3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B4529512.png)
![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,6-dimethyl-4-quinolinecarboxamide trifluoroacetate](/img/structure/B4529534.png)
![9-[(2,3-Dimethoxyphenyl)methyl]-2-[(1,5-dimethylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B4529542.png)

![N-[4-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B4529558.png)
![methyl {[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]amino}(3-methylphenyl)acetate](/img/structure/B4529566.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4529569.png)
![2-[3-[3-(6-Methyl-2-propylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetamide](/img/structure/B4529573.png)
![4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B4529585.png)
![N-cyclopentyl-N-(2-methoxybenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4529589.png)

